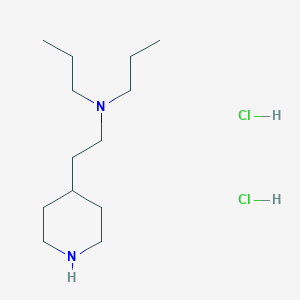

N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride

CAS No.: 199539-16-7

Cat. No.: VC2836123

Molecular Formula: C13H30Cl2N2

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199539-16-7 |

|---|---|

| Molecular Formula | C13H30Cl2N2 |

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | N-(2-piperidin-4-ylethyl)-N-propylpropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C13H28N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h13-14H,3-12H2,1-2H3;2*1H |

| Standard InChI Key | ZBURYFRTJCKBRD-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)CCC1CCNCC1.Cl.Cl |

| Canonical SMILES | CCCN(CCC)CCC1CCNCC1.Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is a chemical compound belonging to the piperidine derivative family. It has been assigned the CAS Registry Number 199539-16-7, which serves as its unique identifier in chemical databases and literature. The compound has a molecular formula of C13H30Cl2N2, indicating its composition of 13 carbon atoms, 30 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms. The molecular weight of this compound is approximately 285.3 g/mol, which places it in the category of small molecular weight compounds. This characteristic makes it potentially suitable for various pharmaceutical applications where molecular size affects bioavailability and distribution.

Structural Characteristics

The core structure of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. This heterocyclic structure is a common motif in many pharmacologically active compounds and natural products. The piperidine ring in this compound is connected to an ethyl linker chain at the 4-position, which then connects to a tertiary amine group substituted with two propyl groups. The dihydrochloride salt formation occurs at the basic nitrogen atoms present in the molecule, which enhances the compound's stability and water solubility compared to its free base form. This structural arrangement contributes to the compound's chemical reactivity, stability, and potentially its biological interactions with target proteins or receptors.

Chemical Properties

As a dihydrochloride salt, N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride typically exhibits enhanced water solubility compared to its free base form. The presence of the salt form also affects its pH in solution, generally creating a slightly acidic environment when dissolved in water. The compound contains both a piperidine nitrogen and a tertiary amine nitrogen, which can participate in acid-base reactions, hydrogen bonding, and potentially coordinate with metal ions. These chemical properties influence how the compound interacts with biological systems, including its absorption, distribution, metabolism, and excretion profiles. The specific pKa values for this compound aren't directly provided in the available literature, but given its structure, the piperidine nitrogen would typically have a pKa around 9-10, while the tertiary amine would have a pKa around 8-9.

Below is a table summarizing the key physical and chemical properties of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride:

| Property | Value |

|---|---|

| CAS Number | 199539-16-7 |

| Molecular Formula | C13H30Cl2N2 |

| Molecular Weight | 285.3 g/mol |

| Physical Form | Solid |

| Purity (Commercial) | ≥95% |

| Solubility | Water-soluble (as dihydrochloride salt) |

| Basic Structure | Piperidine derivative with propyl-substituted tertiary amine |

Synthesis Methods

Key Reaction Parameters

Several key reaction parameters must be carefully controlled during the synthesis of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride to ensure high yield and purity. These parameters include temperature, reaction time, solvent choice, catalyst selection, and reagent stoichiometry. The temperature control is particularly important during alkylation steps to minimize side reactions such as over-alkylation or elimination. Reaction time must be optimized to ensure complete conversion while avoiding degradation of sensitive intermediates. The choice of solvent affects solubility of reactants and products, as well as reaction rates and selectivity. Catalysts may be employed to enhance reaction rates and selectivity, particularly in steps involving carbon-carbon or carbon-nitrogen bond formation. Careful control of reagent stoichiometry is essential to favor the desired product formation while minimizing unwanted side products.

Purification and Characterization

After the synthetic reactions are complete, the crude product typically requires purification to remove unreacted starting materials, byproducts, and impurities. Common purification techniques for this type of compound include recrystallization, column chromatography, and potentially preparative HPLC for higher purity requirements. The dihydrochloride salt formation is typically achieved by treating the purified free base with anhydrous hydrogen chloride, often in a solvent like diethyl ether or ethanol, followed by filtration and drying. Characterization of the final product typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis to confirm the structure and purity. High-performance liquid chromatography (HPLC) may also be used to assess the purity of the final product.

Drawing parallels from related synthetic methods mentioned in the literature, approaches similar to those used for compounds like 4-(4-tert-butylbenzyl)piperidin-4-amine might be adaptable for the synthesis of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride . These methods typically involve the use of lithium aluminum hydride for reduction steps and careful temperature control during reaction sequences.

Biological Activity and Applications

Interaction with Neurotransmitter Systems

Research indicates that N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride may have significant interactions with neurotransmitter systems, which could form the basis of its potential pharmacological applications. Compounds with similar piperidine-based structures often exhibit affinity for various neurotransmitter receptors, transporters, or enzymes involved in neurotransmitter metabolism. The piperidine ring is a common structural motif found in many neuroactive compounds, including both approved drugs and experimental agents. Although specific receptor binding data for N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride is limited in the available literature, its structural features suggest potential interactions with aminergic systems, including dopaminergic, serotonergic, or cholinergic pathways. These interactions could modulate neurotransmitter release, reuptake, or receptor activation, leading to various neurological or psychiatric effects.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride and related compounds is crucial for optimizing their biological activity and therapeutic potential. While specific SAR data for this exact compound is limited in the available literature, insights can be gained from studies on related piperidine derivatives. The position of substitution on the piperidine ring (in this case, the 4-position) significantly influences the biological activity and receptor selectivity of such compounds. The length of the alkyl chain connecting the piperidine to the tertiary amine affects the spatial arrangement of the molecule and its fit within receptor binding pockets. The nature of the N-substituents (in this case, propyl groups) impacts the lipophilicity, metabolic stability, and binding affinity of the compound. These structural factors collectively determine the compound's pharmacodynamic and pharmacokinetic properties, which are essential considerations for drug development.

Drawing parallels from research on other piperidine derivatives, such as those described in the studies of PKB inhibitors, the specific substitution patterns can dramatically influence selectivity and potency for biological targets . For instance, the substitution at the 4-position of the piperidine ring in various compounds has been shown to affect clearance rates and bioavailability.

| Safety Aspect | Details |

|---|---|

| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) |

| Hazard Statements | H315, H319, H335 |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, etc. |

| Personal Protective Equipment | Gloves, eye protection, protective clothing |

| Storage Recommendations | Keep container tightly closed in a well-ventilated place |

| First Aid - Skin Contact | Wash with plenty of soap and water |

| First Aid - Eye Contact | Rinse cautiously with water for several minutes |

| First Aid - Inhalation | Remove to fresh air and keep at rest |

Comparison with Related Compounds

Structural Analogues

N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride belongs to a broader family of piperidine derivatives, many of which share structural similarities but differ in specific substitution patterns or functional groups. These structural analogues include compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have been investigated as protein kinase B (PKB) inhibitors . Another related structural class includes 4-hydroxypiperidines and their flexible 3-(amino)propyloxy analogues, which have been studied as histamine H3 receptor antagonists . Compounds such as 2-(piperidin-4-yl)propan-2-amine dihydrochloride and ethyl 2-(piperidin-4-yl)acetate also share the core piperidine scaffold with different substituents. The comparison of these structural analogues provides valuable insights into how specific structural modifications affect the chemical, physical, and biological properties of these compounds, which is essential for rational drug design and optimization.

Pharmacological Comparison

Different piperidine derivatives exhibit varying pharmacological profiles depending on their specific structural features. For instance, some piperidine-containing compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown potent and selective inhibition of protein kinase B (PKB) with potential applications in cancer treatment . Other derivatives, such as 4-hydroxypiperidines, have demonstrated antagonistic activity at histamine H3 receptors, with potential applications in neurological disorders . The compound 1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivatives of N-propylpentan-1-amines have shown high in vitro potencies toward guinea pig H3 receptors with pA2 values as high as 8.47 . N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride's pharmacological profile may share some similarities with these related compounds, but its unique substitution pattern likely confers distinct pharmacological properties that merit specific investigation.

Applications in Chemical Biology

In addition to their therapeutic potential, piperidine derivatives like N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride have applications in chemical biology as tools for studying biological systems and mechanisms. These compounds can serve as chemical probes for investigating receptor function, enzyme activity, or cellular signaling pathways. Some piperidine derivatives are used as building blocks in the synthesis of more complex molecules with specific biological activities. For example, compounds like 2-(2-(piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride have been utilized as linkers in the development of proteolysis targeting chimeras (PROTACs) for targeted protein degradation . The versatility of the piperidine scaffold makes it valuable in various chemical biology applications, ranging from medicinal chemistry to chemical genetics. The specific applications of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride in chemical biology would depend on its particular binding properties and effects on biological systems, which require further research to fully elucidate.

The table below compares N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride with selected related piperidine derivatives:

| Compound | Key Structural Features | Reported Biological Activity | Potential Applications |

|---|---|---|---|

| N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride | Piperidine with 4-ethyl linker to N,N-dipropylamine | Potential neurotransmitter interactions | Neurological research, pharmaceutical intermediate |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Piperidine with pyrrolo-pyrimidine and carboxamide | PKB inhibition | Cancer treatment |

| 4-Hydroxypiperidines with 3-(methylamino)propyloxy chains | Piperidine with hydroxyl and propyloxy-amine chain | Histamine H3 receptor antagonism | Neurological disorders |

| 2-(Piperidin-4-yl)propan-2-amine dihydrochloride | Piperidine with 4-propan-2-amine | Not specifically reported | Chemical research, pharmaceutical intermediate |

| 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride | Piperidine with phenylethylamine | PROTAC linker functionality | Targeted protein degradation |

Research Challenges and Future Directions

Current Research Limitations

Research on N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride faces several challenges and limitations that need to be addressed in future studies. One significant limitation is the relatively limited published data specifically focusing on this compound, which hampers comprehensive understanding of its properties and potential applications. The available literature often provides general information about the compound class rather than detailed studies on this specific molecule. Another challenge involves the optimization of synthetic methods to improve yield, purity, and scalability, which is crucial for both research and potential industrial applications. The complexity of biological systems makes it challenging to fully elucidate the compound's mechanism of action and its interactions with various biological targets. Additionally, translating in vitro findings to in vivo effects requires addressing pharmacokinetic challenges, including absorption, distribution, metabolism, excretion, and potential toxicity issues.

Emerging Applications

Despite the research challenges, several emerging applications for N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride and related piperidine derivatives are being explored. One promising area is its potential use in the development of novel therapeutics for neurological and psychiatric disorders, leveraging its possible interactions with neurotransmitter systems. The compound may also serve as a valuable chemical building block or intermediate in the synthesis of more complex bioactive molecules. Another emerging application is in the field of chemical biology, where such compounds can be used as molecular probes to study specific biological pathways or as tools for drug discovery. Additionally, the unique structural features of N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride might be exploited in the development of novel drug delivery systems or as part of combination therapies to enhance the efficacy of existing drugs.

Future Research Directions

Future research on N-(2-(Piperidin-4-yl)ethyl)-N-propylpropan-1-amine dihydrochloride should focus on several key directions to address current limitations and expand its potential applications. Detailed structure-activity relationship studies would provide valuable insights into how specific structural modifications affect its pharmacological properties, potentially leading to the development of more potent and selective derivatives. Comprehensive characterization of its pharmacological profile, including receptor binding assays, enzyme inhibition studies, and cellular assays, would help elucidate its mechanism of action and identify potential therapeutic targets. In vivo studies in appropriate animal models would be essential to assess its efficacy, safety, and pharmacokinetic properties in physiological systems. Additionally, advanced computational methods, such as molecular docking and molecular dynamics simulations, could provide valuable insights into its interactions with biological targets at the molecular level. Collaborative research involving medicinal chemists, pharmacologists, and clinicians would accelerate the translation of basic research findings into potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume